Chemical and physical properties of[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol
Chemical and physical properties of[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol
An In-Depth Technical Guide to the Anticipated Properties and Synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Compound
In the realm of medicinal chemistry and materials science, the introduction of fluorine and trifluoromethyl groups into organic scaffolds is a well-established strategy for modulating molecular properties.[1][2] This guide focuses on [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol, a compound of significant interest due to its unique substitution pattern. It is important to note that as of the writing of this guide, detailed experimental data for this specific isomer is not extensively available in the public domain. Therefore, this document serves as a comprehensive, predictive guide grounded in the established physicochemical properties of structurally analogous compounds and fundamental principles of organic chemistry. Our objective is to provide a robust framework for researchers to anticipate the behavior of this molecule and to guide its potential synthesis and application.
Molecular Structure and Predicted Physicochemical Properties
The structure of [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol combines a benzyl mercaptan core with two powerful electron-withdrawing groups on the aromatic ring: a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position.
Table 1: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog-Based Value | Rationale and Comparative Data |
| Molecular Formula | C8H6F4S | Derived from structural formula. |
| Molecular Weight | 210.19 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Colorless to pale yellow liquid | Thiols are often colorless, though impurities can impart a yellowish hue.[3] |
| Odor | Strong, likely unpleasant (stench) | Thiols are known for their strong odors.[4][5] |
| Boiling Point | Estimated: 180-200 °C (at 760 mmHg) | The boiling point of (4-Fluorophenyl)methanethiol is reported as 72-74 °C at 15 mmHg.[6] The addition of a trifluoromethyl group will significantly increase the molecular weight and intermolecular forces, thus raising the boiling point. |
| Density | Estimated: ~1.3-1.4 g/mL | The density of (4-Fluorophenyl)methanethiol is 1.157 g/mL.[6] The heavier trifluoromethyl group is expected to increase the density. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol, ethers); Insoluble in water. | The lipophilicity is enhanced by the trifluoromethyl group, favoring solubility in organic media.[3][7] |
| pKa of Thiol Group | Estimated: 8-9 | The pKa of methanethiol is ~10.4.[8] The electron-withdrawing fluoro and trifluoromethyl groups on the aromatic ring will increase the acidity of the benzylic thiol, thus lowering its pKa. |
The Role of Fluorine and Trifluoromethyl Groups in Drug Design
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug discovery.[7][9] These substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This can increase the half-life of a drug in the body.
-
Lipophilicity: The trifluoromethyl group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and oral bioavailability.[7]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[1]
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a receptor's binding site.
Given these properties, [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol represents a valuable building block for the synthesis of novel therapeutic agents where enhanced metabolic stability and target engagement are desired.
Proposed Synthetic Pathway
A plausible and efficient synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol can be envisioned starting from the commercially available 4-fluoro-2-(trifluoromethyl)benzyl bromide. A nucleophilic substitution reaction with a suitable sulfur source would yield the desired thiol.
Caption: Proposed synthetic workflow for [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol.
Step-by-Step Experimental Protocol (Illustrative)
CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel, as thiols are volatile and have a strong, unpleasant odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[4][5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Nucleophilic Addition: Add a solution of sodium thiomethoxide (1.1 eq) in the same solvent dropwise to the stirred solution at room temperature. Alternatively, thiourea (1.1 eq) can be used, followed by a separate hydrolysis step.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
If sodium thiomethoxide is used, the resulting thioether can be cleaved using a demethylating agent.
-
If thiourea is used, the intermediate isothiouronium salt is hydrolyzed by adding a solution of sodium hydroxide and heating the mixture.[10]
-
-
Extraction: After cooling to room temperature, the reaction mixture is quenched with water and the product is extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet or triplet for the thiol proton (-SH) around δ 1.5-2.0 ppm. - A singlet for the benzylic methylene protons (-CH₂-) around δ 3.7-4.0 ppm. - A complex multiplet pattern for the three aromatic protons in the δ 7.0-7.8 ppm region. |
| ¹³C NMR | - A signal for the benzylic carbon around δ 25-35 ppm. - A quartet for the trifluoromethyl carbon (-CF₃) with a large C-F coupling constant. - Multiple signals in the aromatic region (δ 110-140 ppm), with characteristic C-F couplings. |
| ¹⁹F NMR | - A singlet for the fluorine on the aromatic ring. - A singlet for the trifluoromethyl group. The chemical shifts are highly sensitive to the electronic environment.[11][12] |
| IR Spectroscopy | - A weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. - Strong absorption bands for the C-F stretches of the trifluoromethyl group around 1100-1350 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 210.19. - Characteristic fragmentation patterns, including the loss of the thiol group and fragmentation of the aromatic ring. |
Safety and Handling
As with all thiols, [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol should be handled with care.
-
Toxicity: While specific data is unavailable, related mercaptans can be harmful if inhaled, swallowed, or absorbed through the skin.[4]
-
Flammability: Many organic thiols are combustible liquids.[13] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion and Future Outlook
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol stands as a promising, albeit currently under-characterized, molecular scaffold. The predictive analysis presented in this guide, based on the well-documented properties of analogous fluorinated compounds, suggests that this molecule possesses a desirable combination of metabolic stability and lipophilicity. These characteristics make it a compelling building block for the development of novel pharmaceuticals and advanced materials. It is our hope that this technical guide will stimulate further experimental investigation into the synthesis, properties, and applications of this intriguing compound, ultimately unlocking its full potential in the scientific community.
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